Milbemycin A4 Oxime: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
Milbemycin A4 Oxime: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime is a potent semi-synthetic macrolide antiparasitic agent, derived from the natural product Milbemycin A4.[1] Milbemycin A4 is a secondary metabolite produced by fermentation of soil-dwelling actinomycetes of the genus Streptomyces, notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and chemical conversion of Milbemycin A4 to its oxime derivative. It includes detailed experimental protocols for fermentation, extraction, purification, and chemical synthesis, alongside quantitative data and visual representations of key processes to aid in research and development efforts.
Discovery and Producing Organisms
The milbemycins are a class of 16-membered macrocyclic lactones first discovered in the 1970s from the fermentation broth of Streptomyces hygroscopicus subsp. aureolacrimosus.[4] These compounds exhibited potent acaricidal and insecticidal activities. Subsequent research has identified several other Streptomyces species, such as Streptomyces bingchenggensis, as producers of milbemycins.[2] Milbemycin A4, along with the structurally similar Milbemycin A3, are typically the major components produced during fermentation.[5] Milbemycin oxime is a semi-synthetic derivative created to enhance its biological activity profile.[1] It is primarily a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime.[6]
Biosynthesis of Milbemycin A4
The biosynthesis of milbemycins in Streptomyces is a complex process involving polyketide synthase (PKS) pathways. The backbone of Milbemycin A4 is assembled from acetate and propionate precursor units. Specifically, the biosynthesis involves the condensation of seven malonyl-CoA extender units and five methylmalonyl-CoA extender units, initiated by a starter unit derived from propionate.[2][5] The polyketide chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final Milbemycin A4 structure.
Caption: Biosynthetic pathway of Milbemycin A4.
Fermentation for Milbemycin A4 Production
The production of Milbemycin A4 is achieved through submerged fermentation of a selected Streptomyces strain. The yield of milbemycins is highly dependent on the fermentation medium composition and culture conditions.
Fermentation Medium
The following table summarizes a typical fermentation medium for Streptomyces species for milbemycin production.
| Component | Concentration (g/L) | Purpose |
| Carbon Sources | ||
| Sucrose or Molasses | 20 - 200 | Primary carbon and energy source |
| Nitrogen Sources | ||
| Yeast Extract or Peptone | 2 - 12 | Source of nitrogen and growth factors |
| Skim Milk or Corn Pulp | 2 - 11 | Complex nitrogen source |
| Soybean Cake Powder | 2 - 11 | Complex nitrogen source |
| Cottonseed Cake Powder | 5 - 15 | Complex nitrogen source |
| Minerals and Salts | ||
| K₂HPO₄ | 0.5 - 1 | Phosphate source and pH buffer |
| FeSO₄·7H₂O | 0.05 - 0.1 | Trace metal |
| ZnSO₄ | 0.005 - 0.02 | Trace metal |
| CaCO₃ | 1 - 5 | pH buffer |
| CuSO₄ | 0.01 - 0.05 | Trace metal |
| Na₂MoO₄ | 0.1 - 0.5 | Trace metal |
Fermentation Protocol
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension of the Streptomyces strain. The seed culture is incubated at 28°C for 24-48 hours with shaking.
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: The fermentation is carried out in a bioreactor under the following conditions:
-
Temperature: 25-35°C
-
pH: Maintained between 6.0 and 8.0
-
Aeration: 0.5 - 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: Sufficient to maintain dissolved oxygen levels above 35%
-
Duration: 300 - 360 hours
-
-
Monitoring: The fermentation is monitored for pH, dissolved oxygen, substrate consumption, and milbemycin production. Milbemycin titers can be determined by HPLC analysis of the fermentation broth.
Fermentation Yields
The yield of milbemycins can vary significantly depending on the strain and fermentation conditions. Engineered strains of Streptomyces bingchenggensis have been reported to produce total milbemycin titers up to 3417.88 mg/L.[5]
Isolation and Purification of Milbemycin A4
Following fermentation, Milbemycin A4 is isolated from the fermentation broth. As milbemycins are primarily intracellular, the process begins with the separation of the mycelia.
Extraction
A common method for the extraction of milbemycins involves solvent extraction.[7][8] An alternative, more environmentally friendly method utilizes supercritical CO₂ extraction.[7]
Solvent Extraction Protocol:
-
Mycelia Separation: The fermentation broth is filtered or centrifuged to separate the mycelial cake from the supernatant.
-
Extraction: The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol.
-
Concentration: The solvent is removed under reduced pressure to yield a concentrated extract.
-
Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with a non-polar solvent like ethyl acetate or n-hexane to further purify the milbemycins.
Supercritical CO₂ Extraction Protocol:
-
Mycelia Preparation: The separated mycelial cake is freeze-dried.
-
Extraction: The lyophilized mycelium is extracted with supercritical CO₂ at a pressure of 10-81 MPa and a temperature of 35-80°C.[7]
-
Collection: The CO₂ extract is collected and the milbemycins are then extracted from it using a small volume of methanol.
Purification
The crude extract is further purified using chromatographic techniques.
Purification Protocol:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Elution: A gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate) is used to elute the milbemycins.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing Milbemycin A4.
-
Crystallization: The purified Milbemycin A4 can be crystallized from a suitable solvent system.
Synthesis of Milbemycin A4 Oxime
Milbemycin A4 oxime is synthesized from Milbemycin A4 in a two-step process: oxidation of the C5 hydroxyl group to a ketone, followed by oximation.[6][9]
Caption: Synthesis of Milbemycin A4 Oxime.
Oxidation of Milbemycin A4
Protocol:
-
Reaction Setup: Milbemycin A4 is dissolved in a suitable solvent, such as dichloromethane.
-
Oxidizing Agent: An oxidizing agent, such as manganese dioxide (MnO₂), is added to the solution.[6]
-
Reaction Conditions: The reaction is stirred at room temperature until the oxidation is complete, as monitored by TLC or HPLC.
-
Workup: The reaction mixture is filtered to remove the oxidizing agent, and the solvent is evaporated to yield 5-keto-milbemycin A4.
Oximation of 5-Keto-milbemycin A4
Protocol:
-
Reaction Setup: 5-keto-milbemycin A4 is dissolved in a mixture of methanol and dioxane.
-
Oximation Reagent: An aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) is added dropwise to the solution.[9]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.[9]
-
Workup: The reaction mixture is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude Milbemycin A4 oxime is purified by silica gel column chromatography.
Synthesis Yields
The yields for the oxidation and oximation steps are typically high, often exceeding 80-90% for each step.[9]
Characterization of Milbemycin A4 and Milbemycin A4 Oxime
The structures of Milbemycin A4 and Milbemycin A4 oxime are confirmed using various analytical techniques.
| Technique | Purpose |
| HPLC | Purity determination and quantification |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation |
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Milbemycin A4 | C₃₂H₄₄O₇ | 540.7 | White solid |
| Milbemycin A4 oxime | C₃₂H₄₅NO₇ | 555.7 | White solid |
Overall Workflow
The following diagram illustrates the complete workflow from Streptomyces fermentation to the final purified Milbemycin A4 oxime.
Caption: Overall workflow for Milbemycin A4 oxime production.
Conclusion
The production of Milbemycin A4 oxime is a multi-step process that begins with the fermentation of Streptomyces species to produce Milbemycin A4. This is followed by a series of extraction and purification steps to isolate the natural product. Finally, a two-step chemical synthesis converts Milbemycin A4 into its more potent oxime derivative. This guide provides a comprehensive overview of the key methodologies and data associated with this process, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of fermentation and synthesis protocols can lead to improved yields and more efficient production of this important antiparasitic agent.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. tandfonline.com [tandfonline.com]
